molecular formula C20H24N2O3S B10974458 2-[(Phenoxyacetyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(Phenoxyacetyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10974458
M. Wt: 372.5 g/mol
InChI Key: BXYMLCWUTDOTAJ-UHFFFAOYSA-N
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Description

2-[(Phenoxyacetyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound with the molecular formula C20H24N2O3S.

Preparation Methods

The synthesis of 2-[(Phenoxyacetyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps. One common method includes the N-alkylation and N-acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) at specific positions. The process involves the use of propyl iodide in the presence of sodium bicarbonate, which facilitates the formation of the desired ester and secondary amine through nucleophilic substitution reactions .

Chemical Reactions Analysis

2-[(Phenoxyacetyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Phenoxyacetyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetyl group plays a crucial role in binding to the active site of the target, thereby inhibiting its function. This inhibition can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar compounds include other cephalosporin analogs with modifications at different positions of the cephem nucleus. For example:

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

2-[(2-phenoxyacetyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H24N2O3S/c1-2-6-13-9-10-15-16(11-13)26-20(18(15)19(21)24)22-17(23)12-25-14-7-4-3-5-8-14/h3-5,7-8,13H,2,6,9-12H2,1H3,(H2,21,24)(H,22,23)

InChI Key

BXYMLCWUTDOTAJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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